molecular formula C19H20N2O2 B2859096 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941872-46-4

2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2859096
CAS RN: 941872-46-4
M. Wt: 308.381
InChI Key: FZMNZCJCCJYMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives structurally related to 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide have shown promising anticancer activities. For instance, compounds synthesized from similar molecular backbones have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in certain cases. This highlights the potential of these compounds in cancer therapy research (Ravinaik et al., 2021).

Anti-proliferative Agents

Another study focused on the synthesis and evaluation of novel quinuclidinone derivatives, which share a similar design approach to the compound of interest, as potential anti-cancer agents. These compounds have shown significant anti-proliferative activities against specific cancer cell lines, supporting their further development as cancer treatments (Soni et al., 2015).

Anti-acetylcholinesterase Activity

The research also extends into neurological applications, where certain piperidine derivatives have demonstrated potent anti-acetylcholinesterase activities. These findings suggest potential uses in treating neurodegenerative diseases, such as Alzheimer's disease, by enhancing cholinergic transmission (Sugimoto et al., 1990).

Histone Deacetylase Inhibition

Compounds with structural similarities have been reported to act as histone deacetylase (HDAC) inhibitors, playing a crucial role in gene expression. This has implications for cancer therapy, as HDAC inhibitors can induce cell cycle arrest, apoptosis, and block cancer cell proliferation. Such compounds have entered clinical trials, showing promise as anticancer drugs (Zhou et al., 2008).

Antimicrobial and Antibacterial Studies

Further research into structurally related compounds has demonstrated antibacterial activity, indicating potential applications in developing new antimicrobial agents. This is particularly relevant in the fight against drug-resistant bacterial infections, showcasing the broader pharmacological potential of compounds within this chemical family (Adam et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the primary biochemical pathway affected by apixaban is the coagulation cascade.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, demonstrated by its efficacy in the prevention and treatment of various thromboembolic diseases .

Action Environment

While specific environmental factors influencing the action of apixaban are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other drugs could potentially influence the action, efficacy, and stability of any drug

properties

IUPAC Name

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNZCJCCJYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.